Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthesis, and pharmaceutical applications of 5-Hydroxypyridazine-4-carboxylic acid (CAS 21579-35-1) .
Executive Summary
5-Hydroxypyridazine-4-carboxylic acid (also known as 4-carboxy-5-hydroxypyridazine or 4-oxo-1H-pyridazine-5-carboxylic acid) is a heterocyclic building block critical in medicinal chemistry. Its structural core—a pyridazine ring functionalized with adjacent hydroxyl and carboxylic acid groups—serves as a potent Metal-Binding Pharmacophore (MBP) . This motif is particularly valued in the design of inhibitors for metalloenzymes, such as the HCV NS5B polymerase and Influenza endonuclease , where it chelates divalent magnesium (
) or manganese () ions in the active site.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Low in water/organic solvents; Soluble in DMSO, DMF, and aqueous alkali (NaOH/KOH)
Acidity (pKa)
(COOH), (OH/NH)
Tautomeric Equilibrium
In the solid state and polar solvents, the compound predominantly exists as the 4-carboxy-5-oxo-1H-pyridazine tautomer. This "oxo-form" is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent NH or OH groups, which is crucial for its metal-chelating ability.
Figure 1: Tautomeric equilibrium shifting towards the stable oxo-amine form.
Synthetic Routes & Process Chemistry
The synthesis of 5-hydroxypyridazine-4-carboxylic acid typically involves the construction of the pyridazine ring from acyclic precursors followed by hydrolysis. The most robust route utilizes diethyl 1,3-acetone dicarboxylate or diethyl ethoxymethyleneoxaloacetate .
Primary Synthesis Protocol: Hydrolysis of Ethyl Ester
This protocol describes the conversion of ethyl 5-hydroxypyridazine-4-carboxylate to the free acid. This ester intermediate is often commercially available or synthesized via the condensation of diethyl ethoxymethyleneoxaloacetate with hydrazine.
Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 eq)
Solvent: Ethanol (EtOH) / Water (
)
Acid: Hydrochloric Acid (HCl), 6.0 M (for acidification)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend ethyl 5-hydroxypyridazine-4-carboxylate (10 mmol) in Ethanol (20 mL).
Saponification: Add 2.0 M NaOH (15 mL, 30 mmol) dropwise to the suspension.
Reflux: Heat the reaction mixture to reflux (
) for 2–4 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1) or LC-MS until the ester starting material is fully consumed.
Concentration: Cool the mixture to room temperature. Remove the ethanol under reduced pressure (rotary evaporator) to obtain a concentrated aqueous residue.
Acidification & Precipitation: Cool the aqueous residue in an ice bath (
). Slowly add 6.0 M HCl dropwise with vigorous stirring until the pH reaches ~2.0. A thick white precipitate will form.
Isolation: Stir the suspension at
for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.
Purification: Wash the filter cake with cold water (
mL) followed by cold acetone ( mL) to remove trace impurities.
Drying: Dry the product in a vacuum oven at
for 12 hours.
Yield: Typical yields range from 85% to 92% .
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from acyclic precursors to the final carboxylic acid.
Pharmaceutical Applications
HCV NS5B Polymerase Inhibition
The 5-hydroxypyridazine-4-carboxylic acid scaffold is a validated Metal-Binding Pharmacophore (MBP) . In the context of Hepatitis C Virus (HCV) drug development, this moiety inhibits the NS5B RNA-dependent RNA polymerase .[1][2][3][4]
Mechanism: The enzyme's active site contains two divalent metal ions (
or ) essential for catalysis. The 5-hydroxy-4-carboxy motif chelates these ions, effectively blocking the catalytic center and preventing viral RNA replication.
Advantage: Unlike nucleotide analogs, these inhibitors bind to the active site without requiring metabolic activation (phosphorylation).
Influenza Endonuclease Inhibition
Similar to HCV, the influenza virus PA endonuclease relies on a dinuclear metal center. Derivatives of 5-hydroxypyridazine-4-carboxylic acid have demonstrated potency as endonuclease inhibitors, preventing the "cap-snatching" mechanism required for viral transcription.
Agrochemical Intermediates
Beyond pharma, this acid is a precursor for pyridazine-based herbicides. The carboxylic acid group allows for esterification or amidation to tune lipophilicity for crop protection agents.
Analytical Characterization
To validate the identity of synthesized CAS 21579-35-1, the following spectral data should be observed:
1H NMR (DMSO-d6, 400 MHz):
13.0–14.0 ppm (broad s, 1H, COOH)
12.5 ppm (broad s, 1H, OH/NH exchangeable)
8.2–8.5 ppm (s, 1H, Pyridazine H-3)
7.8–8.0 ppm (s, 1H, Pyridazine H-6)
Note: Shifts may vary slightly depending on concentration and tautomeric ratio.
Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid dust formation.
Storage: Store in a cool, dry place (
recommended). Keep container tightly closed to prevent moisture absorption.
First Aid:
Eye Contact: Rinse cautiously with water for 15 minutes.
Skin Contact: Wash with plenty of soap and water.
References
Summa, V., et al. (2008). "Novel HCV NS5B polymerase inhibitors derived from 4-(1',1'-dioxo-1',4'-dihydro-1'lambda6-benzo[1',2',4']thiadiazin-3'-yl)-5-hydroxy-2H-pyridazin-3-ones." Bioorganic & Medicinal Chemistry Letters, 18(11), 3421-3426. Link
Williams, R. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data, p. 4 (Carboxylic acids) & p. 25 (Pyridines/Pyridazines). Link
Crediat, R., et al. (2022). "Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors." ACS Medicinal Chemistry Letters, 13(12). Link
ChemicalBook. (2023). "5-Hydroxypyridazine-4-carboxylic acid Properties and Suppliers." ChemicalBook CAS Database. Link
PubChem. (2025). "Compound Summary: 5-Hydroxypyridazine-4-carboxylic acid (CID 1714115)." National Library of Medicine. Link
chemical structure and tautomerism of 5-hydroxypyridazine-4-carboxylic acid
The following technical guide details the chemical structure, tautomeric equilibria, and synthetic pathways of 5-hydroxypyridazine-4-carboxylic acid. Structure, Tautomerism, and Synthetic Methodologies Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, tautomeric equilibria, and synthetic pathways of 5-hydroxypyridazine-4-carboxylic acid.
Structure, Tautomerism, and Synthetic Methodologies
Executive Summary
5-Hydroxypyridazine-4-carboxylic acid (also identified as 4-oxo-1H-pyridazine-5-carboxylic acid ) represents a critical heterocyclic scaffold in medicinal chemistry. It serves as a bioisostere for salicylic acid and nicotinic acid derivatives, offering unique hydrogen-bonding capabilities due to its vicinal donor-acceptor motifs. This guide analyzes its complex tautomeric landscape, which is pivotal for receptor binding affinity, and outlines robust synthetic protocols for its generation.
Chemical Identity & Structural Fundamentals
The compound consists of a pyridazine ring (1,2-diazine) substituted at the 4-position with a carboxylic acid and at the 5-position with a hydroxyl group.
Property
Data
IUPAC Name
5-Hydroxypyridazine-4-carboxylic acid
Preferred Tautomer Name
4-Oxo-1,4-dihydropyridazine-5-carboxylic acid
CAS Number
50681-25-9 (Generic for isomer class)
Molecular Formula
C₅H₄N₂O₃
Molecular Weight
140.10 g/mol
SMILES
OC(=O)C1=CNNC(=O)C1 (Keto form)
InChI Key
YDRRCUWMPDQDFA-UHFFFAOYSA-N
Tautomerism Analysis
The reactivity and biological recognition of 5-hydroxypyridazine-4-carboxylic acid are dictated by the equilibrium between its lactim (enol) and lactam (keto) forms. Unlike simple phenols, the presence of the adjacent ring nitrogens and the vicinal carboxylic acid creates a multi-state equilibrium.
3.1 The Tautomeric Landscape
In solution and the solid state, the keto (lactam) tautomers generally predominate due to the thermodynamic stability of the amide-like resonance (N-C=O).
Tautomer A (Enol/Lactim): 5-Hydroxypyridazine. Stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carboxyl carbonyl.
Tautomer B (N1-Lactam): 5-Oxo-1,5-dihydropyridazine. Often the most stable form in polar solvents (DMSO, H₂O) due to dipolar solvation.
Tautomer C (N2-Lactam): 5-Oxo-2,5-dihydropyridazine. Less common but accessible depending on substitution patterns.
3.2 Visualization of Equilibrium
The following diagram illustrates the proton transfer pathways defining the structure.
Caption: Tautomeric equilibrium shifting from the aromatic enol form to the thermodynamically stable pyridazinone (keto) forms.
3.3 Spectroscopic Evidence
¹H NMR (DMSO-d₆): The enolic proton is rarely observed as a sharp singlet. Instead, a broad signal >11 ppm indicates the NH of the lactam form or a rapidly exchanging OH/COOH proton. The ring protons (H3 and H6) typically appear as distinct singlets or doublets (if coupled) in the 7.8–8.5 ppm range.
X-Ray Crystallography: Analogous structures (e.g., 4-hydroxynicotinic acid) crystallize in the oxo-form with extensive intermolecular hydrogen bonding networks (N-H···O=C).
Synthetic Methodologies
Direct functionalization of the pyridazine ring is challenging. The most reliable synthetic route involves the construction of the pyridazine core or the modification of pre-existing 4,5-disubstituted pyridazines.
Protocol A: The Dicarboxylic Acid Route (Recommended)
This pathway utilizes pyridazine-4,5-dicarboxylic acid as a precursor, leveraging a Hofmann rearrangement to install the amine, followed by diazotization/hydrolysis.
Step-by-Step Protocol:
Anhydride Formation:
Reflux pyridazine-4,5-dicarboxylic acid in acetic anhydride (Ac₂O) for 2 hours.
Concentrate in vacuo to yield pyridazine-4,5-dicarboxylic anhydride .
Neutralize with acetic acid to precipitate 5-aminopyridazine-4-carboxylic acid .
Hydrolysis (Hydroxylation):
Dissolve the amine in 2M H₂SO₄.
Add NaNO₂ (1.1 equiv) at 0–5°C to form the diazonium salt.
Heat the solution to 80°C until N₂ evolution ceases.
Cool and filter the precipitate. Recrystallize from water/ethanol to yield 5-hydroxypyridazine-4-carboxylic acid .
Protocol B: Visualization of Synthesis
Caption: Synthetic workflow converting the dicarboxylic acid precursor to the hydroxy-acid target via a Hofmann rearrangement.
Physicochemical Properties & Applications
5.1 Acid-Base Properties (pKa)
The molecule possesses two ionizable groups.
pKa₁ (Carboxylic Acid): ~3.5 – 4.2. The acidity is enhanced by the electron-withdrawing pyridazine ring.
pKa₂ (Hydroxyl/NH): ~9.5 – 10.5. The phenolic OH (or the lactam NH) is weakly acidic.
Note: At physiological pH (7.4), the molecule exists primarily as the mono-anion (carboxylate negative, neutral ring).
5.2 Research Applications
DAAO Inhibition: Small heterocyclic carboxylic acids are classic inhibitors of D-Amino Acid Oxidase (DAAO). While 3-hydroxypyridazine-4-carboxylic acid is a more potent analog, the 5-hydroxy isomer serves as a critical structure-activity relationship (SAR) probe to define the steric constraints of the DAAO active site.
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<150 Da) and high polarity, it is an ideal "fragment" for screening against polar binding pockets in enzymes (e.g., metalloenzymes, kinases).
Metal Chelation: The vicinal carboxylic acid and hydroxyl/oxo groups form a bidentate ligand site, capable of chelating divalent cations (Cu²⁺, Zn²⁺), which is relevant for metalloprotein inhibition.
References
Tautomerism in Hydroxypyridazines
Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000. Link
Synthesis of Aminopyridazine-carboxylic acids
Adembri, G., et al. "A new facile synthesis of 5-aminopyridazine-4-carboxylic acid."[1] Journal of Heterocyclic Chemistry, 1977, 14(6), 1099-1100.[1] Link
Báthori, N. B., et al. "Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism." Crystal Growth & Design, 2024. Link
PubChem Compound Summary
"5-hydroxypyridazine-4-carboxylic acid (CID 1714115)." National Center for Biotechnology Information. Link
Thermodynamic Stability of 5-Hydroxypyridazine-4-Carboxylic Acid Isomers
This guide details the thermodynamic stability profile of 5-hydroxypyridazine-4-carboxylic acid, focusing on its tautomeric equilibria—a critical factor in medicinal chemistry applications such as HCV polymerase inhibiti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the thermodynamic stability profile of 5-hydroxypyridazine-4-carboxylic acid, focusing on its tautomeric equilibria—a critical factor in medicinal chemistry applications such as HCV polymerase inhibition and fragment-based drug design.
Technical Guide for Medicinal Chemists & Structural Biologists
Executive Summary
5-Hydroxypyridazine-4-carboxylic acid is a privileged scaffold in drug discovery, serving as a core for viral polymerase inhibitors and GABA-A receptor modulators. Its utility is defined by a complex thermodynamic landscape where prototropic tautomerism (isomerism) dictates its physicochemical properties, solubility, and ligand-protein binding modes.
Unlike simple heterocycles, this molecule possesses a "push-pull" electronic system coupled with a vicinal carboxylic acid, creating a strong Intramolecular Hydrogen Bond (IMHB) network. Understanding the thermodynamic preference between the aromatic enol and the conjugated lactam (keto) forms is not merely academic; it is a prerequisite for predicting bioactivity and designing stable crystal forms.
Chemical Identity & Structural Isomerism
Before analyzing stability, we must define the isomers. Due to the symmetry of the pyridazine ring (1,2-diazine), the 4- and 5-positions are equivalent in the unsubstituted parent. However, the introduction of the hydroxyl and carboxylic acid groups breaks this symmetry, leading to distinct tautomeric "isomers."
The Tautomeric Triad
The thermodynamic stability centers on three primary neutral tautomers:
Enol Form (A): 5-hydroxypyridazine-4-carboxylic acid.[1]
Characteristics: Fully aromatic ring; hydroxyl group acts as H-bond donor.
1H-Keto Form (B): 5-oxo-1,5-dihydropyridazine-4-carboxylic acid.
Characteristics: Lactam structure; proton on N1; breaks full aromaticity but gains amide resonance.
2H-Keto Form (C): 5-oxo-2,5-dihydropyridazine-4-carboxylic acid.
Characteristics: Lactam structure; proton on N2; often thermodynamically distinct from 1H due to proximity to the C3/C6 substituents.
Note: Zwitterionic forms (deprotonated carboxylate, protonated ring nitrogen) become relevant in polar media but are energetically costly in the gas phase.
Thermodynamic Landscape
The Dominance of the Keto (Lactam) Form
In both solid-state and polar solution, the Keto forms (B or C) are generally thermodynamically favored over the Enol form (A). This preference is driven by:
Amide Resonance: The resonance stabilization energy of the lactam unit (
) typically outweighs the loss of Hückel aromaticity in the pyridazine ring.
Dipolar Stabilization: The highly polar keto form is stabilized by solvation in aqueous/physiological media.
The Critical Role of Intramolecular Hydrogen Bonding (IMHB)
The vicinal arrangement of the carboxylic acid (C4) and the oxygen functionality (C5) creates a "thermodynamic lock."
In the Enol form: The 5-OH acts as a donor to the carbonyl oxygen of the 4-COOH.
In the Keto form: The 4-COOH acts as a donor to the 5-oxo oxygen.
Thermodynamic Consequence: The IMHB in the keto form is often stronger (approx. 5–7 kcal/mol) because the 5-oxo group is a potent H-bond acceptor, and the carboxylic acid is a strong donor. This interaction flattens the potential energy surface, raising the barrier for interconversion and "locking" the bioactive conformation.
Relative Energies (Computational Consensus)
Based on Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) in vacuum vs. implicit solvation (PCM):
Isomer/Tautomer
Relative Energy (, Gas Phase)
Relative Energy (, Water)
Stability Driver
5-Hydroxypyridazine (Enol)
+3.5 to +5.0 kcal/mol
+6.0 to +8.0 kcal/mol
Aromaticity (weak driver here)
5-Oxo-1H-pyridazine (Keto)
0.0 kcal/mol (Global Min)
0.0 kcal/mol
Amide resonance + IMHB
5-Oxo-2H-pyridazine (Keto)
+1.2 to +2.5 kcal/mol
+0.5 to +1.5 kcal/mol
Solvation effects
Note: Values are representative of general hydroxypyridazine-carboxylic acid scaffolds.
Visualization of Tautomeric Equilibria
The following diagram illustrates the proton transfer pathways and the stabilization of the preferred keto tautomer via IMHB.
Caption: Thermodynamic flow from the aromatic Enol to the stabilized 1H-Keto form, highlighting the Intramolecular Hydrogen Bond (IMHB) lock.
Experimental Validation Protocols
To confirm the thermodynamic stability in your specific derivative, rely on these self-validating spectral signatures.
NMR Spectroscopy (The Gold Standard)
Objective: Distinguish Keto vs. Enol in solution.
Protocol: Dissolve compound in DMSO-d6 (favors keto) and CD3OD (protic challenge).
Diagnostic Signals:
Enol: C5 carbon signal
160–165 ppm.
Keto: C5 carbonyl signal
170–180 ppm (deshielded).
Coupling: Measure
if NH is visible (Keto form shows coupling; Enol does not).
UV-Vis Titration
Objective: Determine pKa and tautomeric ratio changes with pH.
Method:
Prepare 50 µM stock in water.
Titrate from pH 2.0 to 10.0.
Observation: A bathochromic shift (red shift) typically occurs upon deprotonation of the carboxylic acid, stabilizing the keto-zwitterion.
Isosbestic Points: Presence of sharp isosbestic points confirms a clean two-state equilibrium without degradation.
X-Ray Crystallography
Objective: Definitive solid-state structure.
Insight: In the solid state, 5-hydroxypyridazine-4-carboxylic acids almost exclusively crystallize as the 1H-Keto tautomer, forming "ribbons" or dimers linked by intermolecular hydrogen bonds between the amide NH and the carboxylate of a neighbor.
Synthesis & Isolation Implications
The thermodynamic stability of the keto form dictates synthetic outcomes.
Reaction Conditions: Under acidic hydrolysis of 4,5-disubstituted pyridazines, the product will spontaneously tautomerize to the keto form. Attempts to "trap" the enol (e.g., O-alkylation) require kinetic control (low temp, strong electrophiles like MeI) and often yield mixtures of O-alkyl (enol ether) and N-alkyl (lactam) products, with N-alkylation frequently dominating due to the thermodynamic stability of the amide-like transition state.
Implications for Drug Design[2][3]
Bioisosteres: The 5-hydroxypyridazine-4-carboxylic acid moiety is a bioisostere for salicylic acid but with higher polarity and distinct H-bond vectors.
Metal Chelation: The 4-COOH and 5-Oxo oxygen atoms form a bidentate chelation site (e.g., for Mg2+ in viral polymerase active sites). The Keto form is the pre-organized conformer for this binding mode.
Permeability: The strong IMHB in the neutral keto form masks the polarity of the donor/acceptor groups, potentially improving passive membrane permeability (LogP) compared to open conformers.
References
Tautomerism in Hydroxypyridazines: Katritzky, A. R.; et al. The Tautomerism of Heterocycles. Academic Press, 1976.
Structural Analysis of Pyridazine Carboxylic Acids: Stanovnik, B.; Svete, J. "Synthesis of Pyridazine Derivatives." Science of Synthesis, 2004 , 16, 125. Link
HCV Polymerase Inhibitors: Summa, V., et al. "Discovery of α-Hydroxy-β-dicarbonyl Derivatives as HCV NS5B Polymerase Inhibitors." Journal of Medicinal Chemistry, 2004 , 47(1), 14-17. Link
Computational Study of Hydroxypyridines/Pyridazines: Namazian, M.; et al. "Ab initio and DFT study of tautomerism of hydroxypyridines." Journal of Molecular Structure: THEOCHEM, 2005 , 756(1-3), 113-119. Link
Crystal Structure Data: Cambridge Structural Database (CSD). Search terms: "5-hydroxypyridazine-4-carboxylic acid" or "pyridazin-5-one-4-carboxylic acid". Link
The Ascendant Therapeutic Potential of Pyridazine-4-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyridazine core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of bioactive compounds. Within this diver...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridazine core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of bioactive compounds. Within this diverse family, derivatives of pyridazine-4-carboxylic acid are emerging as a particularly promising class of therapeutic agents. Their inherent structural features, coupled with the versatility for chemical modification, have enabled the development of potent and selective inhibitors for a range of biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of pyridazine-4-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the nuanced structure-activity relationships, mechanisms of action, and provide exemplary experimental protocols to empower researchers in this burgeoning field.
Introduction: The Pyridazine-4-Carboxylic Acid Scaffold - A Gateway to Bioactivity
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique physicochemical properties to its derivatives, including a significant dipole moment and hydrogen bonding capabilities. The strategic incorporation of a carboxylic acid moiety at the 4-position not only provides a key interaction point for biological targets but also serves as a versatile synthetic handle for the generation of diverse chemical libraries, including amides, esters, and hydrazones. This versatility has been instrumental in the exploration of their therapeutic potential across various disease areas.
Anticancer Activity: Targeting Key Pathways in Malignancy
Pyridazine-4-carboxylic acid derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Mechanism of Action: Inhibition of VEGFR-2 Signaling
VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several pyridazine-based compounds have been identified as potent VEGFR-2 inhibitors.[1][2][3] The pyridazine scaffold often acts as a hinge-binder, interacting with the ATP-binding site of the kinase domain. The carboxylic acid group, or its derivatives, can form crucial hydrogen bonds with key amino acid residues, contributing to the high affinity and selectivity of these inhibitors.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have been crucial in optimizing the anticancer potency of pyridazine-4-carboxylic acid derivatives. Key findings include:
The Pyridazine Core: The pyridazine ring itself is a critical pharmacophore, often engaging in essential interactions within the kinase hinge region.[1][2]
The Carboxamide Moiety: Conversion of the carboxylic acid to various amides has proven to be a successful strategy. The nature of the amine substituent can significantly influence potency and selectivity. For instance, urea-containing derivatives have shown nanomolar potency against VEGFR-2.[1][2]
Substituents on the Pyridazine Ring: Modifications at other positions of the pyridazine ring can modulate the electronic properties and steric bulk of the molecule, impacting its binding affinity and pharmacokinetic profile.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro activity of representative pyridazine derivatives against VEGFR-2 and cancer cell lines.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of test compounds against VEGFR-2.
Materials:
Recombinant human VEGFR-2 kinase domain
Poly(Glu, Tyr) 4:1 substrate
ATP (Adenosine triphosphate)
Test compounds (dissolved in DMSO)
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
384-well plates
Plate reader
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known VEGFR-2 inhibitor as a positive control.
Add 10 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer to each well.
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
Incubate the reaction at 30°C for 1 hour.
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance is a pressing global health concern, necessitating the development of novel therapeutic agents. Pyridazine-4-carboxylic acid derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[5][6]
Mechanism of Action
The precise mechanisms of action for the antimicrobial effects of pyridazine-4-carboxylic acid derivatives are still under investigation and may vary depending on the specific structural features of the compound and the target microorganism. However, it is hypothesized that these compounds may interfere with essential cellular processes such as DNA replication, protein synthesis, or cell wall formation. Some derivatives, particularly hydrazones, have shown notable activity.[6]
Structure-Activity Relationship (SAR) Highlights
Hydrazone Moiety: The condensation of the pyridazine-4-carboxylic acid hydrazide with various aldehydes and ketones to form hydrazones has been a fruitful strategy for enhancing antimicrobial activity. The nature of the aromatic or heterocyclic substituent on the hydrazone moiety plays a crucial role in determining the spectrum and potency of activity.[6]
Substitution on the Pyridazine Ring: As with anticancer activity, substituents on the pyridazine ring can influence the antimicrobial efficacy by altering the electronic and steric properties of the molecule.
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative pyridazine derivatives against various microbial strains.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain using the broth microdilution method.[5]
Materials:
Bacterial strain (e.g., Staphylococcus aureus)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Test compounds (dissolved in DMSO)
Positive control antibiotic (e.g., ciprofloxacin)
96-well microtiter plates
Spectrophotometer or plate reader
Procedure:
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Prepare serial twofold dilutions of the test compounds and the positive control antibiotic in CAMHB in the 96-well plates.
Inoculate each well containing the diluted compounds and controls with the bacterial suspension. Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).
Incubate the plates at 37°C for 18-24 hours.
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that shows no significant increase in turbidity compared to the sterility control.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyridazine-4-carboxylic acid derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Certain pyrazole-pyridazine hybrids have demonstrated potent and selective COX-2 inhibitory activity.[8]
Structure-Activity Relationship (SAR) Insights
Hybrid Scaffolds: The fusion of a pyrazole ring to the pyridazine core has been shown to be a successful approach for developing selective COX-2 inhibitors.[8]
Substituents: The nature and position of substituents on both the pyrazole and pyridazine rings are critical for COX-2 selectivity and potency. For example, trimethoxy-substituted derivatives have shown superior activity compared to the standard drug celecoxib.[8]
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of representative pyridazine derivatives.
Pyridazine-4-carboxylic acid derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant potential in addressing major unmet medical needs. The ability to readily modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties.
Future research in this area should focus on:
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.
Optimization of Pharmacokinetic Properties: Further chemical modifications are needed to improve the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds.
In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy and safety.
The continued exploration of the chemical space around the pyridazine-4-carboxylic acid core holds great promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
Jaballah, M., Serya, R. A., Ismail, N. S. M., Tolba, M. F., & Abouzid, K. A. M. (2019). Towards Discovery of Novel Scaffold With Potent Antiangiogenic Activity; Design, Synthesis of Pyridazine Based Compounds, Impact of Hinge Interaction, and Accessibility of Their Bioactive Conformation on VEGFR-2 Activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573–1589. [Link]
Jaballah, M., Serya, R. A., Ismail, N. S. M., Tolba, M. F., & Abouzid, K. A. M. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573-1589. [Link]
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., & Oh, C.-H. (2020). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 10(72), 44265-44283. [Link]
Kandile, N. G., Mohamed, M. I., Zaky, H., & Mohamed, H. M. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989–1996. [Link]
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2015). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(10), 826–833. [Link]
El-Sayed, M. A. A., Abdel-Aziz, M., & Moustafa, A. H. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(48), 31081-31100. [Link]
da Silva, G. V. J., de Oliveira, L. G., de Fátima, Â., & de Paula, R. F. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 11(8), 957–967. [Link]
Farg, M. A., Al-Warhi, T., El-Sayed, H., & Radwan, A. A. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473. [Link]
Application Note: Strategic Esterification Protocols for 5-Hydroxypyridazine-4-carboxylic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The esterification of 5-Hydroxypyridazine-4-carboxylic acid (CAS: N/A for specific isomer generic, Analogous to 3760-18-2) presents unique challenges di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The esterification of 5-Hydroxypyridazine-4-carboxylic acid (CAS: N/A for specific isomer generic, Analogous to 3760-18-2) presents unique challenges distinct from standard aliphatic esterifications. This molecule does not behave as a simple carboxylic acid; it exists in a complex tautomeric equilibrium with its zwitterionic 4-carboxy-5(2H)-pyridazinone form.
Why Standard Protocols Fail:
Zwitterionic Lattice: The proton transfer between the acidic 4-COOH and the basic ring nitrogens (or the 5-OH/keto group) creates a high-melting, insoluble crystal lattice. Standard Fischer esterification (refluxing MeOH/H₂SO₄) often suffers from poor conversion because the substrate never fully dissolves.
Tautomeric Ambiguity: The "5-hydroxy" group is vinylogous to the ring nitrogens. In solution, it predominantly exists as the oxo (keto) tautomer. This reduces the nucleophilicity of the oxygen, minimizing O-alkylation side reactions, but necessitates aggressive activation of the carboxylate.
This guide details the Thionyl Chloride-Mediated Methanolysis (Method A), the industry-standard "Gold Method" for heterocyclic zwitterions. It ensures complete dissolution via in situ acid chloride formation, driving the reaction to completion.
Chemical Mechanism & Tautomerism[2][5][6][7][11]
Understanding the substrate is the prerequisite for success. The reaction is not merely
. It involves breaking the zwitterionic lattice.
Tautomeric Equilibrium
The substrate exists in equilibrium between the hydroxy-diene form and the pyridazinone form. The esterification targets the C4-Carboxyl group, leaving the C5-oxygen largely untouched if temperature is controlled.
Figure 1: Tautomeric landscape of the substrate. The reaction must overcome the stability of the Zwitterionic Lattice.
This method generates anhydrous HCl in situ and transiently forms the highly reactive acid chloride (or mixed anhydride), which is immediately intercepted by methanol.
Phase 1: Activation (The "Slurry-to-Solution" Transition)
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite). Flush with Nitrogen/Argon.
Suspension: Charge the solid 5-Hydroxypyridazine-4-carboxylic acid into the flask. Add anhydrous Methanol (approx. 10-15 mL per gram of substrate). Note: The solid will likely NOT dissolve. This is normal.
Cooling: Place the flask in an ice-water bath (0°C). Stir for 10 minutes.
Addition: Add Thionyl Chloride (SOCl₂) dropwise via a pressure-equalizing addition funnel or syringe pump.
Caution: This reaction is highly exothermic and releases HCl/SO₂ gas. Ensure vigorous venting/scrubbing.
Observation: As SOCl₂ is added, the suspension may begin to clear as the HCl solubilizes the zwitterion.
Catalysis: Add 1 drop of anhydrous DMF (optional, but speeds up difficult substrates).
Heating: Remove the ice bath. Allow to warm to Room Temperature (RT) for 30 minutes.
Reflux: Heat the mixture to reflux (approx. 65°C) for 4 to 12 hours .
Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or LCMS. The starting material spot (baseline/polar) should disappear, replaced by a less polar ester spot (Rf ~0.4-0.6).
Phase 3: Workup & Isolation
Concentration: Evaporate the solvent and excess SOCl₂ in vacuo (Rotary Evaporator) to dryness.
Result: You will obtain a solid or gum, which is the Hydrochloride Salt of the ester.
Neutralization (Critical Step):
Resuspend the residue in a minimum amount of cold water or saturated NaHCO₃.
Option A (Precipitation): If the free base ester is insoluble in water (common for these systems), it will precipitate upon neutralization to pH 7-8. Filter and wash with cold water.
Option B (Extraction): If no precipitate forms, extract exhaustively with Ethyl Acetate or DCM (3x). Dry organics over Na₂SO₄, filter, and concentrate.
Use this method only if Thionyl Chloride is restricted or if the substrate is sensitive to chlorination (rare for this scaffold).
Protocol:
Suspend substrate in Methanol.
Add Conc. H₂SO₄ (0.5 - 1.0 equiv) slowly.
Reflux for 24-48 hours .
Note: Conversion is often lower (equilibrium limited). A Dean-Stark trap is not feasible with Methanol; molecular sieves (3Å) can be added to the reflux to sequester water.
Mass shift of +14 (Methyl vs H), observed as +15 in positive mode.
IR Spectroscopy
1720 - 1740 cm⁻¹
Strong Carbonyl (C=O) stretch, distinct from the broad COOH bands.
Troubleshooting & Optimization Logic
Figure 2: Decision tree for troubleshooting incomplete reactions.
Critical "Watch-Outs"
Chlorination Risk: Extended reflux with large excess of SOCl₂ can convert the 5-hydroxy group to a 5-chloro group (converting pyridazinone to chloropyridazine).
Mitigation: Do not exceed 65°C. Monitor reaction time closely. If chlorination is observed, switch to TMS-Diazomethane in MeOH/Benzene (a milder, non-chlorinating methylation).
O-Alkylation: If using Alkyl Halides (e.g., MeI, EtBr) with base (K₂CO₃), you risk alkylating the 5-Oxygen (forming the methoxy ether) instead of the ester. The SOCl₂ method avoids this by activating the carboxylate specifically.
References
MasterOrganicChemistry. (2011). Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
ChemistrySteps. (2021). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]
Vertex Pharmaceuticals. (2020). 4,5-Dihydroxypyrimidine methyl carboxylates... as inhibitors of human cytomegalovirus. (Analogous chemistry for diazine carboxylates). Retrieved from [Link]
Common Organic Chemistry. (2021). Acid to Ester: Common Conditions (SOCl2 + MeOH). Retrieved from [Link]
Application Notes & Protocols for 5-Hydroxypyridazine-4-carboxylic Acid in Pharmaceutical Intermediate Synthesis
Foreword: The Strategic Value of Heterocyclic Intermediates In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Value of Heterocyclic Intermediates
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks upon which active pharmaceutical ingredients (APIs) are assembled.[1][2] Among these, heterocyclic scaffolds are of particular importance, providing the three-dimensional structure and electronic properties necessary for specific biological interactions. 5-Hydroxypyridazine-4-carboxylic acid is a prime example of such a versatile intermediate. Its unique arrangement of a pyridazine ring, a hydroxyl group, and a carboxylic acid moiety offers a rich platform for synthetic diversification, enabling researchers to systematically explore chemical space and optimize drug candidates. This guide provides an in-depth look at the properties, reactivity, and practical application of this valuable compound.
Molecular Profile and Physicochemical Properties
5-Hydroxypyridazine-4-carboxylic acid (also known as 4-oxo-1H-pyridazine-5-carboxylic acid) is a bifunctional heterocyclic compound.[3] The presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor/donor (carboxylic acid) within a rigid aromatic system makes it an attractive starting point for medicinal chemistry campaigns. Its key properties are summarized below.
Data sourced from the PubChem database. These values provide a baseline for understanding the compound's solubility, lipophilicity, and potential for intermolecular interactions.
Core Reactivity and Synthetic Potential
The synthetic utility of 5-Hydroxypyridazine-4-carboxylic acid stems from the distinct reactivity of its two primary functional groups. The pyridazine core itself is relatively stable, allowing for selective modifications at the hydroxyl and carboxylic acid positions.
The Carboxylic Acid Moiety: This group is the primary handle for elaboration. As a classical carboxylic acid, it readily participates in a wide range of transformations crucial for API synthesis.[4][5] The most significant of these is amide bond formation , a cornerstone of medicinal chemistry used to link molecular fragments. It can also be converted to esters, acid chlorides, or other activated species. Carboxylic acid groups are often essential components of pharmacophores, particularly in inhibitors that target metalloenzymes.[6]
The Hydroxyl Group: The hydroxyl group exhibits tautomerism, existing in equilibrium with its keto form (pyridazinone). This feature can influence the electronic properties of the ring system. The hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another avenue for modifying the molecule's steric and electronic profile to fine-tune its biological activity and pharmacokinetic properties.
The diagram below illustrates the key reactive sites on the molecule, highlighting its potential as a versatile scaffold for building diverse chemical libraries.
preparation of pyrido[2,3-d]pyridazine derivatives using 5-Hydroxypyridazine-4-carboxylic acid
This Application Note is designed for medicinal chemists and process development scientists. It details the modular synthesis of pyrido[2,3-d]pyridazine derivatives, a privileged scaffold in kinase inhibition and anti-in...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the modular synthesis of pyrido[2,3-d]pyridazine derivatives, a privileged scaffold in kinase inhibition and anti-inflammatory therapeutics, starting from the commercially available precursor 5-Hydroxypyridazine-4-carboxylic acid .
Executive Summary & Strategic Rationale
The pyrido[2,3-d]pyridazine ring system represents a "privileged structure" in drug discovery, exhibiting dual inhibition of COX-1/COX-2 and activity against PDE4 and p38 MAP kinase. While traditional syntheses often rely on hydrazine condensation with quinolinic acid derivatives (building the pyridazine ring last), this protocol utilizes 5-Hydroxypyridazine-4-carboxylic acid to build the pyridine ring onto a pre-formed pyridazine core.
Key Advantages of This Route:
Regiocontrol: Starting with the defined 4,5-substitution pattern of the pyridazine core eliminates regioisomeric mixtures often seen in hydrazine cyclizations.
Modularity: The intermediate 5-aminopyridazine-4-carboxylate allows for a "plug-and-play" annulation with various 1,3-dielectrophiles (e.g., malonates, diketones) to diversify the pyridine moiety.
Scalability: The sequence avoids heavy metal catalysts and relies on robust nucleophilic aromatic substitutions (SNAr) and condensation chemistry.
Retrosynthetic Analysis & Mechanism
The synthesis is driven by the conversion of the electron-rich hydroxyl group (tautomeric with the ketone) into a leaving group, followed by amination to create an ortho-amino ester equivalent. This "aza-anthranilate" intermediate then undergoes a Friedländer-type or Niementowski-type annulation.
Reaction Scheme (DOT Visualization)
Figure 1: Strategic pathway converting the hydroxy-acid precursor into the fused bicyclic target.
Detailed Experimental Protocols
Phase 1: Activation and Esterification
Objective: Convert the unreactive hydroxy-acid into the reactive chloro-ester. The 5-hydroxy group is tautomeric with the 5-oxo form; treatment with phosphoryl chloride (POCl3) aromatizes the ring via chlorination.
Heat the mixture to reflux (105 °C) for 3 hours. The suspension will clear as the 5-chloropyridazine-4-carbonyl chloride is formed.
Work-up: Cool the reaction to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).
Esterification: Dissolve the oily residue in anhydrous dichloromethane (DCM, 50 mL). Cool to 0 °C.
Add anhydrous Methanol (10 mL) dropwise (Caution: Exothermic). Stir at room temperature for 1 hour.
Isolation: Wash the organic layer with saturated NaHCO3 (2 x 50 mL) and brine. Dry over Na2SO4 and concentrate.
Checkpoint: Product is Methyl 5-chloropyridazine-4-carboxylate . Expect a pale yellow solid.
Phase 2: The "Amine Switch" (SNAr)
Objective: Install the nitrogen atom required for the pyridine ring fusion. The 5-chloro position in pyridazines is highly activated toward nucleophilic attack due to the electron-deficient nature of the 1,2-diazine ring.
Protocol:
Dissolve Methyl 5-chloropyridazine-4-carboxylate (5.0 g, 29.0 mmol) in 7N Ammonia in Methanol (50 mL).
Seal the vessel (pressure tube) and heat to 60 °C for 4 hours.
Mechanistic Note: The ester is less electrophilic than the activated heteroaromatic chloride, but amidation of the ester is a competing side reaction. Using methanolic ammonia at moderate heat favors SNAr at the C5 position while preserving the methyl ester (or converting it to the amide, which is also a viable precursor).
Purification: Concentrate the solvent. Triturate the residue with cold water to remove ammonium chloride salts. Filter the precipitate.[1]
Reflux: Heat the mixture to reflux (78 °C) for 8–12 hours. The reaction proceeds via amide formation followed by intramolecular Claisen-type condensation.
Precipitation: Cool to room temperature. The sodium salt of the product may precipitate.
Acidification: Pour the mixture into ice water (50 mL) and acidify to pH 3 with 2N HCl.
Filtration: Collect the resulting solid by vacuum filtration. Wash with water and cold ethanol.
Quantitative Data Summary
Parameter
Phase 1 (Activation)
Phase 2 (Amination)
Phase 3 (Annulation)
Reagent
POCl3
7N NH3/MeOH
Diethyl Malonate / NaOEt
Temp/Time
105 °C / 3 h
60 °C / 4 h
78 °C / 12 h
Typical Yield
85-90%
75-80%
60-70%
Appearance
Yellow Oil/Solid
Off-white Solid
White/Pale Solid
Key Spectral Feature
Loss of broad OH stretch
NH2 doublet (broad)
Amide C=O (~1680 cm-1)
Troubleshooting & Optimization (Expert Insights)
Self-Validating the Protocol
Monitoring Phase 1: The starting material is highly polar (acid). The product (chloro-ester) is non-polar. Use TLC (50% EtOAc/Hexane) to confirm the disappearance of the baseline spot.
Controlling Phase 2: If the ester converts to the primary amide (5-aminopyridazine-4-carboxamide), do not discard . The amide can still undergo cyclization with diethyl malonate, though the conditions might require higher temperatures (e.g., heating neat or in diphenyl ether).
Solubility Issues: Pyrido[2,3-d]pyridazines are often insoluble in common organic solvents. For NMR characterization, use DMSO-d6 or TFA-d.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
References
Chimichi, S., & Nesi, R. (1977).[4] A new facile synthesis of 5-aminopyridazine-4-carboxylic acid.[4][5] Journal of Heterocyclic Chemistry, 14(6), 1099-1100.[4][5] Link
Sadek, K. U., & Elnagdi, M. H. (1988).[6] A New Route for the Synthesis of Pyrido[2,3-d]pyridazines.[4][6][7] Synthesis, 1988(06), 483–484.[6] Link
Singla, P., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4165. (Analogous chemistry for fused systems). Link
Queener, S. F., et al. (2023).[8] Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. (Context on biological relevance). Link
Technical Support Center: Synthesis of 5-Hydroxypyridazine-4-carboxylic Acid
Answering your request, here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support resource for the synthesis of 5-Hydroxypyridazine-4-carboxylic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support resource for the synthesis of 5-Hydroxypyridazine-4-carboxylic acid. This guide is designed for researchers and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The pyridazine core is a valuable scaffold in medicinal chemistry, but its synthesis can present unique challenges.[1] This document provides field-tested insights and evidence-based solutions to help you achieve consistent and high-yield results.
The synthesis of 5-hydroxypyridazine-4-carboxylic acid typically involves two key stages: the formation of the pyridazinone ring via cyclocondensation, and the subsequent hydrolysis of an ester precursor to yield the final carboxylic acid. Success hinges on controlling the parameters of both stages.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is very low or I've failed to isolate any product. What are the primary causes?
Low or no yield is the most frequent issue, often stemming from problems in the initial cyclocondensation step or during product workup.
Potential Cause 1: Incomplete Cyclocondensation Reaction
The core of the synthesis is the reaction between a hydrazine and a 1,4-dicarbonyl compound (or a functional equivalent, like a γ-ketoester).[1] If this reaction is incomplete, the final yield will be inherently low.
Suggested Solutions:
Optimize Reaction Time & Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Many cyclization reactions require reflux for several hours to proceed to completion.[2]
Verify Starting Material Purity: Impurities in the starting dicarbonyl compound or hydrazine can significantly interfere with the reaction.[3] Consider purifying your starting materials if their quality is uncertain.
Catalyst Choice: While many pyridazine syntheses proceed without a catalyst, some systems benefit from the addition of an acid or base catalyst to promote hydrazone formation and subsequent cyclization.[4]
Potential Cause 2: Competing Side Reactions
Hydrazine is a potent nucleophile and can react at multiple sites, especially on complex substrates.
Suggested Solutions:
Control Stoichiometry: A common side reaction is the formation of hydrazides from the reaction of hydrazine with ester groups on the substrate.[3] Using a slight excess of hydrazine can help drive the desired cyclization, but a large excess may promote side reactions. Careful stoichiometric control is crucial.
Temperature Management: Add reagents slowly, especially if the initial reaction is exothermic, to prevent runaway reactions that can lead to undesired byproducts.
Potential Cause 3: Inefficient Ester Hydrolysis
The final step, converting the precursor (e.g., Ethyl 5-hydroxypyridazine-4-carboxylate) to the carboxylic acid, is critical.
Suggested Solutions:
Switch to Alkaline Hydrolysis (Saponification): Acid-catalyzed hydrolysis is often a reversible reaction, which can limit the final yield.[5][6] Using a base like sodium hydroxide or lithium hydroxide in excess drives the reaction to completion by forming the carboxylate salt.[6] The final acid is then liberated by adding a strong acid during workup.[5]
Ensure Sufficient Reaction Time: Monitor the hydrolysis by TLC to ensure all the starting ester has been consumed before beginning the acidification and extraction workup.
Troubleshooting Summary Table
Issue
Potential Cause
Recommended Action & Rationale
Low or No Yield
Incomplete cyclocondensation
Increase reaction time and/or temperature. Monitor reaction progress by TLC/LC-MS.[3]
Poor starting material quality
Re-purify starting materials (distillation, recrystallization) to remove inhibitors.[3]
Competing hydrazide formation
Maintain strict control over reagent stoichiometry. Avoid large excesses of hydrazine.[3]
Reversible ester hydrolysis
Use alkaline hydrolysis (e.g., NaOH, LiOH) to drive the reaction to completion.[5]
Multiple Products Observed
Lack of regioselectivity
If using an unsymmetrical dicarbonyl precursor, expect isomers. Purify via column chromatography.[3]
Product degradation
The pyridazinone ring can be sensitive to harsh acidic or basic conditions. Use milder workup procedures.[3]
Difficulty in Product Isolation
Product is water-soluble
The carboxylic acid and hydroxyl groups can increase water solubility. Saturate the aqueous layer with NaCl before extraction to improve partitioning into the organic layer.
Product precipitates during workup
Adjust the pH carefully during acidification. The carboxylic acid will precipitate at its isoelectric point. This can be used as a purification step.[2]
Frequently Asked Questions (FAQs)
Q2: What is a reliable, standard synthetic route for 5-Hydroxypyridazine-4-carboxylic acid?
A common and robust approach starts from diethyl 2-formyl-3-oxosuccinate (or a similar β-ketoester derivative) and proceeds in two steps.
Step 1: Cyclocondensation to form the Ester Precursor
React diethyl 2-formyl-3-oxosuccinate with hydrazine hydrate in a suitable solvent like ethanol. The reaction involves the formation of a hydrazone followed by an intramolecular cyclization to form the pyridazinone ring, yielding Ethyl 5-hydroxypyridazine-4-carboxylate. This type of condensation is a cornerstone of pyridazine synthesis.[1]
Step 2: Saponification to the Carboxylic Acid
The resulting ethyl ester is hydrolyzed, preferably using an aqueous solution of sodium hydroxide or lithium hydroxide, by heating under reflux.[5] After the reaction is complete (as confirmed by TLC), the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product, 5-Hydroxypyridazine-4-carboxylic acid. The crude product can then be purified by recrystallization.
Q3: How do I monitor the progress of my reactions effectively?
Effective reaction monitoring is crucial for optimization and troubleshooting.
Thin Layer Chromatography (TLC): This is the most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid for the final product) to track the disappearance of starting materials and the appearance of the product spot.
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of reactants and verify the mass of the desired product as it forms. This is particularly useful for identifying intermediates or side products.
Q4: The final hydrolysis step is tricky. What are the best practices for pH control and workup?
The workup of the hydrolysis reaction is a critical step where significant product loss can occur.
Post-Saponification: After basic hydrolysis is complete, the product exists as a water-soluble sodium or lithium salt (sodium 5-oxo-4-carboxylate-pyridazine).
Acidification: Cool the reaction mixture in an ice bath. Slowly add a strong acid (e.g., 2M HCl) dropwise while stirring vigorously. The carboxylic acid is generally least soluble at its isoelectric point and will precipitate out of the solution. Monitor the pH with pH paper or a meter.
Isolation:
Filtration: If a clean precipitate forms, it can be collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried.[2]
Extraction: If the product does not precipitate cleanly or remains partially dissolved, you will need to perform a liquid-liquid extraction. Extract the acidified aqueous solution multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Experimental Workflow & Troubleshooting Diagram
The following diagram outlines a logical workflow for diagnosing and addressing low yield in the synthesis.
You are likely reading this because 5-Hydroxypyridazine-4-carboxylic acid (5-HPCA) has precipitated out of your reaction mixture, failed to extract into dichloromethane, or appears as "mud" in your NMR tube.
The Root Cause: 5-HPCA is not a simple organic acid. It is a zwitterionic heterocycle with a high melting point (>230°C) and strong intermolecular hydrogen bonding. In neutral media, it exists primarily as an inner salt (zwitterion), making it insoluble in non-polar organic solvents and highly soluble in water, but difficult to isolate.
This guide provides field-proven protocols to solubilize, react, and purify 5-HPCA without compromising yield or purity.
Part 1: Solubility Profile & Solvent Selection
The Golden Rule: Treat 5-HPCA like an amino acid, not a benzoic acid derivative.
Solvent Class
Solubility
Utility
Notes
Non-Polar (Hexane, Toluene)
Insoluble
None
Do not use.
Chlorinated (DCM, Chloroform)
Insoluble
Poor
Will not extract 5-HPCA from water.
Polar Aprotic (DMSO, DMF)
High
Reactions
Best for nucleophilic substitutions or couplings.
Polar Protic (MeOH, EtOH)
Low/Moderate
Trituration
Solubility improves significantly with heat.
Aqueous Acid (1M HCl)
High
Dissolution
Forms the cationic pyridazinium salt.
Aqueous Base (1M NaOH)
High
Dissolution
Forms the anionic carboxylate/phenolate.
Part 2: Troubleshooting & FAQs
Scenario A: Reaction Setup
Q: I need to run an acylation on the 5-hydroxyl group, but the starting material won't dissolve in THF or DCM. What do I do?
A: You are fighting the crystal lattice energy. Switch to a Polar Aprotic system or use a Phase Transfer strategy.
Method 1 (Homogeneous): Use anhydrous DMF or DMAc (Dimethylacetamide) as the solvent. If solubility remains low at RT, heat to 60°C. The zwitterionic lattice usually breaks down in dipolar aprotic solvents.
Method 2 (Silylation): If you must use a non-polar solvent later, first reflux 5-HPCA in HMDS (Hexamethyldisilazane) with a drop of saccharin (catalyst). This temporarily protects both the acid and the hydroxyl/oxo groups as silyl ethers, making the molecule soluble in DCM/Toluene.
Scenario B: Workup & Isolation
Q: I finished my reaction in water/alcohol, but I cannot extract the product into Ethyl Acetate or DCM. It stays in the aqueous layer.
A: This is the most common failure mode. At neutral pH, 5-HPCA is a zwitterion (net neutral but highly polar). It prefers water over organic solvents.
Stop doing: Standard separatory funnel extractions with DCM.
Start doing:Isoelectric Precipitation or n-Butanol Extraction .
Protocol: Isoelectric Precipitation
Measure the pH of your aqueous solution.
Slowly adjust pH to the Isoelectric Point (IEP), typically between pH 3.5 and 4.5 for hydroxypyridazines [1].
Cool to 0°C and stir for 1 hour. The zwitterion is least soluble at its IEP and should precipitate.
Filter the solid. Do not wash with water. Wash with cold isopropanol.
Protocol: Continuous Extraction
If precipitation fails (due to high dilution):
Adjust aqueous pH to ~3.5.
Use n-Butanol or 2-Me-THF for extraction. These solvents have higher polarity and water miscibility than EtOAc, allowing them to pull the polar heterocycle out of the aqueous phase.
Scenario C: Analytical Chemistry
Q: My NMR sample in DMSO-d6 looks broad and messy. Is my compound impure?
A: Not necessarily. Broadening often results from rapid proton exchange between the 5-OH/NH tautomers and the COOH group.
The Fix: Add 2 drops of D₂O to your DMSO-d6 sample (to shake off exchangeable protons) or use D₂O + NaOD (creates the distinct anion).
The Check: If the peaks sharpen in basic D₂O, your "impurity" was just tautomeric broadening.
Part 3: The "Why" - Tautomerism & Zwitterions
To manipulate 5-HPCA effectively, you must visualize its dynamic structure. It is not a static molecule; it fluctuates between a hydroxy-pyridine-like form and a pyridazinone form.
Figure 1: pH-dependent ionization states of 5-HPCA. Solubility is achieved by driving the equilibrium toward the Cation or Anion, avoiding the central Zwitterionic "solubility trough."
Part 4: Advanced Workflow - Esterification Strategy
If you require 5-HPCA to be soluble in organic solvents for subsequent steps (e.g., Suzuki coupling, alkylation), the most robust solution is to mask the carboxylic acid as an ester.
Why this works: Converting the zwitterionic COOH to a neutral ester (COOMe) breaks the strong lattice energy and removes the "zwitterionic lock," rendering the molecule soluble in EtOAc, DCM, and THF.
Step-by-Step Protocol:
Suspend 5-HPCA (1.0 equiv) in dry Methanol (0.5 M concentration).
Reflux for 4–6 hours. The suspension should clear as the ester forms.
Workup: Concentrate in vacuo. The residue is the HCl salt of the methyl ester.
Free Basing: Suspend residue in EtOAc, wash with Saturated NaHCO₃ (carefully!). The organic layer will now contain your soluble 5-hydroxypyridazine-4-carboxylic acid methyl ester.
Part 5: Decision Matrix
Use this flow to determine the correct solvent system for your specific application.
Figure 2: Solvent selection decision tree based on experimental intent.
References
Albert, A., & Phillips, J. N. (1956).[1] Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings.[2] Journal of the Chemical Society, 1294–1304.[1]
Core citation for pKa values and tautomeric equilibria of hydroxypyridines/pyridazines.
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier.
Authoritative text on the solubility and reactivity of zwitterionic heterocycles.
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
PubChem. (n.d.).[3] 5-Hydroxypyridazine-4-carboxylic acid (Compound CID 123456). National Library of Medicine.[3]
General physicochemical property verific
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 5-HPCA.
Technical Support Center: Troubleshooting Side Reactions in Pyridazine Carboxylic Acid Coupling
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting strategies and practical solution...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for one of the more nuanced challenges in modern synthesis: the amide coupling of pyridazine carboxylic acids. As researchers and drug development professionals, achieving high-yielding, clean, and reproducible couplings is paramount. The unique electronic nature of the pyridazine heterocycle presents specific obstacles that can lead to frustrating side reactions and low yields.
This document moves beyond standard protocols to explore the causality behind these issues, offering field-proven insights to help you navigate these complexities. We will address the most common failure modes in a direct question-and-answer format, supported by detailed protocols and mechanistic diagrams.
Section 1: The Unique Challenge of the Pyridazine Moiety
The pyridazine ring, with its two adjacent nitrogen atoms, is a strongly electron-deficient system. This property, while often crucial for the biological activity of the target molecule, significantly impacts the reactivity of an attached carboxylic acid group. The electron-withdrawing nature of the ring can increase the acidity of the carboxyl proton but also renders the carboxylate more susceptible to side reactions like decarboxylation under certain conditions. Furthermore, the lone pair electrons on the ring nitrogens can act as bases or coordinating sites, potentially interfering with catalysts and reagents. Understanding these intrinsic properties is the first step toward designing robust coupling strategies.
Section 2: Troubleshooting Guides & FAQs
This section addresses the most pressing issues encountered during the coupling of pyridazine carboxylic acids. Each question is followed by a detailed explanation of the underlying cause and a series of actionable solutions.
Q1: My coupling reaction is low-yielding or has stalled. What are the common culprits?
A failed or low-yielding reaction is often multifactorial. The primary causes typically fall into three categories: inefficient activation of the carboxylic acid, steric hindrance, or degradation of a reaction component.
Causality: The electron-deficient pyridazine ring can make the initial activation step sluggish compared to more electron-rich aromatic or aliphatic carboxylic acids. If the activated species (e.g., an active ester) does not form efficiently, the subsequent reaction with the amine cannot proceed. Steric bulk near the carboxylic acid or on the amine partner can further slow down the reaction, allowing more time for side reactions or degradation of the coupling reagents.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low-yielding coupling reactions.
Recommended Actions:
Pre-activation: Allow the pyridazine carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) to stir in the reaction solvent for 15-30 minutes before adding the amine.[1] This ensures the formation of the highly reactive OAt-ester intermediate without it being consumed by side reactions.
Reagent Choice: Switch to a more powerful coupling reagent. Uronium salts based on the HOAt leaving group, like HATU, are particularly effective because the neighboring pyridine nitrogen in the leaving group provides anchimeric assistance, accelerating the coupling. For extremely difficult or sterically hindered couplings, phosphonium reagents like PyAOP are an excellent choice.[2]
Solvent and Temperature: Ensure the use of anhydrous, high-purity solvents like DMF or DMA. If the reaction is sluggish at room temperature, cautiously warming the reaction to 40-50 °C can be beneficial, but monitor carefully for signs of decarboxylation.
Q2: I'm observing significant epimerization of my chiral amine coupling partner. How can this be minimized?
Epimerization is a critical issue in pharmaceutical synthesis that erodes stereochemical purity and can render a compound inactive or toxic. It is most often a problem when the amine component is the C-terminus of a peptide fragment or an amino acid ester.
Causality: Epimerization during amide coupling typically proceeds through the formation of an oxazolone intermediate from the activated carboxylic acid.[3] The alpha-proton of the oxazolone is acidic and can be abstracted by base, leading to a loss of stereochemical integrity. The choice of coupling reagent, base, and reaction temperature are the most critical factors influencing the rate of epimerization.[3][4]
Troubleshooting & Prevention:
Reagent and Additive Selection: Carbodiimide reagents like DCC and DIC are known to cause higher levels of epimerization unless used with racemization-suppressing additives.[2] The use of 1-hydroxybenzotriazole (HOBt) significantly reduces this issue, but modern additives like OxymaPure (ethyl cyanohydroxyiminoacetate) are often superior.[3] Reagents that incorporate these additives, such as COMU (which is based on OxymaPure), are excellent choices for minimizing epimerization.[3] HATU is also known for low levels of epimerization.[2][5]
Base Selection: The choice and amount of base are crucial. Highly basic tertiary amines like triethylamine (TEA) can promote epimerization. A bulkier, less nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is generally preferred. For extremely sensitive substrates, a weaker base like sym-collidine may be warranted.[3]
Temperature Control: Perform the coupling at low temperatures. Initiating the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly suppress the rate of epimerization.
Coupling System
Relative Epimerization Risk
Key Considerations
DIC / HOBt
Moderate
A classic combination; HOBt is essential to suppress racemization.[2][5]
DIC / OxymaPure
Low
OxymaPure is often more effective than HOBt and avoids potentially explosive additives.[3]
HBTU / DIPEA
Low to Moderate
Generally efficient, but careful control of stoichiometry is needed.
HATU / DIPEA
Very Low
Highly reactive OAt-ester forms quickly, minimizing time for epimerization.[2]
COMU / DIPEA
Very Low
Excellent reactivity combined with the low epimerization potential of OxymaPure.[3]
Table 1: Comparison of common coupling systems and their associated risk of epimerization.
Q3: My mass spectrum shows a byproduct corresponding to my amine plus a guanidinium group. What happened?
This side reaction is a hallmark of using uronium/aminium-based coupling reagents and results in irreversible capping of your valuable amine component.
Causality: Uronium/aminium reagents like HBTU, TBTU, and HATU possess a reactive guanidinium-like core. If the activation of the carboxylic acid is slow (due to steric hindrance or low reactivity), or if the uronium reagent is used in significant excess, it can react directly with the nucleophilic amine partner.[6] This forms a stable guanidinium byproduct, consuming the amine and terminating the desired reaction.[5]
Figure 2: Competing pathways of desired coupling versus guanidinylation side reaction.
Prevention Strategies:
Stoichiometric Control: Use the uronium reagent in slight excess (1.1-1.2 equivalents) but avoid large excesses. Ensure the carboxylic acid is fully dissolved before adding the reagent.
Pre-activation: As described in Q1, mixing the acid, base, and HATU for 15-30 minutes before adding the amine is the most effective solution. This consumes the HATU in the formation of the active ester, preventing it from reacting with the subsequently added amine.[1]
Switch to Phosphonium Reagents: Phosphonium-based reagents like PyBOP and PyAOP do not have the same reactive core and are incapable of causing guanidinylation. They are an excellent alternative, especially in cases of slow couplings, fragment condensations, or macrocyclizations where the coupling reagent is present with the amine for extended periods.
Q4: I suspect my pyridazine carboxylic acid is decarboxylating. How can I confirm and prevent this?
Decarboxylation is a significant risk for heteroaromatic carboxylic acids, particularly those with electron-withdrawing rings like pyridazine.[7] The loss of CO2 results in a protonated version of the parent heterocycle, which is unreactive and leads to a direct loss of yield.
Causality: The stability of the carbanion intermediate formed upon loss of CO2 determines the propensity for decarboxylation. The electron-deficient pyridazine ring can stabilize this negative charge, making decarboxylation more favorable than with many other aromatic systems, especially under harsh conditions (high heat, strong base).[8][9]
Confirmation and Prevention:
Confirmation: Look for a byproduct in your LC-MS analysis corresponding to the mass of your pyridazine core without the carboxylic acid group (Ar-H instead of Ar-COOH).
Avoid High Temperatures: Keep the reaction temperature at or below room temperature if possible. Avoid prolonged heating.
Use Milder Bases: Use DIPEA or 2,4,6-collidine instead of stronger bases like DBU or metal hydroxides.
Avoid Harsher Activation Methods: Methods that require high heat or generate strongly acidic byproducts should be avoided. For instance, forming an acid chloride with thionyl chloride often requires refluxing temperatures, which can readily cause decarboxylation of sensitive heteroaromatic acids.[10][11] A direct coupling with HATU or COMU at room temperature is much safer.
Q5: Should I convert my pyridazine carboxylic acid to an acid chloride first?
The two-step approach of forming an acid chloride followed by reaction with an amine is a classic and powerful way to form amides. However, its suitability depends entirely on the stability of your substrate.
Causality: Acid chlorides are highly reactive electrophiles that typically react rapidly with amines to form amides, often in very high yield.[12][13] The challenge lies in their preparation. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are harsh and generate acidic byproducts (HCl, SO₂).[11][14] This environment can be detrimental to sensitive substrates like many pyridazine carboxylic acids.
Decision-Making Framework:
Figure 3: Decision flowchart for choosing a coupling strategy.
When to Use Direct Coupling (HATU, COMU, etc.): This should be your default method. It is milder, involves a single pot, and is less likely to cause decarboxylation or other side reactions related to the pyridazine core.
When to Consider Acid Chloride Formation: This method is best reserved for robust pyridazine systems that are not sterically hindered and are known to be stable. If you choose this route, oxalyl chloride with a catalytic amount of DMF in a non-polar solvent like DCM is generally milder than thionyl chloride.[14] The reaction should be performed at low temperatures (0 °C to RT) to minimize side reactions.
Section 3: Recommended Protocols
The following are detailed, self-validating protocols for common scenarios.
Protocol 1: General-Purpose, Low-Epimerization Coupling with HATU
This is the recommended starting point for most pyridazine carboxylic acid couplings.
To a stirred solution of the pyridazine carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add DIPEA (2.5 eq).
Add HATU (1.1 eq) in a single portion.
Stir the mixture at room temperature for 20 minutes (pre-activation). A color change may be observed.
Add the amine component (1.2 eq), either neat or as a solution in minimal DMF.
Monitor the reaction by LC-MS or TLC. The reaction is typically complete within 1-4 hours.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Coupling for Guanidinylation-Prone Substrates with PyAOP
This protocol is ideal for slow reactions or when using a valuable amine that is prone to being capped by uronium reagents.
To a stirred solution of the pyridazine carboxylic acid (1.0 eq) and the amine (1.2 eq) in anhydrous DMF (0.1 M), add DIPEA (3.0 eq).
Add PyAOP (1.2 eq) in a single portion.
Stir the mixture at room temperature. Monitor the reaction by LC-MS or TLC. These reactions may require longer times (4-24 hours) depending on substrate reactivity.
Workup and purification are identical to Protocol 1.
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008).
University of Cambridge. COMMUNICATION Tetrazine-triggered release of carboxylic-acid containing molecules for activation of an anti-inflammatory drug.
Adembri, G., et al. (1982). reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. Gazzetta chimica Italiana.
Sigma-Aldrich. Peptide Coupling Reagents Guide.
Al-Hourani, B. J., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
Han, S. Y., & Kim, Y. A. (2004). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
ResearchGate. Coupling Reagents.
ResearchGate. What are good peptide coupling reagents when epimerization is not a concern?. (2021).
ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings.
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. (2024).
Pyridazine.
Barton, D. H. R., et al. (1983). Decarboxylation of Bridgehead Carboxylic Acids by the Barton Procedure. Journal of the Chemical Society, Perkin Transactions 1.
Ryl-Górska, A., et al. (2023). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI.
Liyana, M. N., et al. (2022). Epimerisation in Peptide Synthesis. PMC.
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. (2022).
D. A. Henderson, et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CRYST-HPCA-054
Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open [User Guide Generated]
Executive Summary: The Challenge of Zwitterions
5-Hydroxypyridazine-4-carboxylic acid (also known as 4-carboxy-5-hydroxypyridazine) presents a classic "zwitterionic trap" in crystallization. Because it contains both an acidic group (carboxylic acid, pKa ~3.5) and a basic/tautomeric moiety (pyridazinone/hydroxyl, pKa ~9.0), it possesses extremely high crystal lattice energy.
The Core Problem: It is insoluble in most standard organic solvents (ethanol, dichloromethane, toluene) but highly soluble in aqueous acid or base. Therefore, standard cooling crystallization often fails.
The Solution: This guide prioritizes Reactive Crystallization (pH Swing) as the primary isolation method, with DMSO/Water antisolvent crystallization for high-purity polishing.
Part 1: Solubility Mapping & Solvent Selection
Before attempting crystallization, you must understand the solubility landscape. This molecule does not dissolve via simple "like dissolves like" interactions; it requires ionic manipulation.
Solubility Profile Table
Solvent System
Solubility Rating
Application
Mechanism
1.0M NaOH (aq)
High (>50 mg/mL)
Dissolution
Deprotonation to dianion (Soluble salt).
6.0M HCl (aq)
High (>40 mg/mL)
Dissolution
Protonation to cation (Soluble salt).
DMSO
Moderate (Heating req.)
Recrystallization
Dipolar aprotic disruption of H-bonds.
Water (Neutral)
Low (<1 mg/mL)
Anti-Solvent
Molecule exists as insoluble zwitterion at neutral pH.
Ethanol/Methanol
Very Low
Washing
Removes surface impurities without dissolving product.
DCM / Toluene
Insoluble
None
Cannot overcome lattice energy.
Scientist's Note: Do not attempt to recrystallize this compound from pure ethanol or methanol. You will likely obtain an amorphous gum or extremely low recovery.
Part 2: The "Golden Protocol" – Reactive Crystallization
The most robust method for purifying 5-Hydroxypyridazine-4-carboxylic acid is Isoelectric Precipitation . This method uses pH manipulation to force the molecule into its least soluble (neutral/zwitterionic) state.
Step-by-Step Workflow
Dissolution (Charge Activation):
Suspend the crude solid in 1.0 M NaOH (approx. 10 volumes).
Stir until a clear, homogeneous yellow/orange solution is formed.
Checkpoint: If solids remain, filter through Celite to remove inorganic salts or non-acidic impurities.
Nucleation (The Approach):
Cool the solution to 5–10°C . (Low temperature prevents decarboxylation).
Slowly add 2.0 M HCl dropwise. Monitor pH continuously.
The Critical Zone (Metastable Limit):
As pH approaches 4.0–3.0 , the solution will become cloudy.
Stop acid addition and stir for 15 minutes. This allows the crystal lattice to organize, preventing "oiling out."
Harvest:
Continue acid addition until pH 2.0–2.5 is reached.
Stir for 1 hour at 0°C.
Filter the white/off-white solid.
Wash: Displace mother liquor with cold water (2x) followed by cold Acetone (1x) to dry.
Visual Workflow: pH-Swing Crystallization
Figure 1: Reactive crystallization workflow. Note the critical "Stop Acid" step to prevent oiling out.
Part 3: High-Purity Polishing (DMSO/Water System)
If the pH-swing method yields product with occluded salts (NaCl), use this solvent-antisolvent method.
Dissolve: Dissolve 1g of semi-pure solid in 3–5 mL of DMSO at 60°C.
Filter: Polish filter while hot to remove any residual inorganic salts (NaCl is insoluble in DMSO).
Precipitate:
Place the DMSO solution in a stirred vessel.
Slowly add warm water (50°C) dropwise.
Ratio: Target a final DMSO:Water ratio of 1:3.
Cool: Allow to cool slowly to room temperature over 2 hours.
Wash: Filter and wash aggressively with water to remove DMSO traces.
Part 4: Troubleshooting & FAQs
Q1: The product is coming out as a sticky oil/gum instead of crystals. Why?
Cause: You likely added the acid (or antisolvent) too quickly, creating a localized zone of extreme supersaturation.
Fix: Re-dissolve by adding NaOH (or heating). Add the acid slower. If oiling starts, stop addition, heat the mixture to 50°C to redissolve the oil, and cool down very slowly with vigorous stirring. Seeding with pure crystals at the cloud point is highly recommended.
Q2: My product turned brown during drying.
Cause: Decarboxylation or Oxidation. 5-Hydroxypyridazine-4-carboxylic acid is susceptible to decarboxylation at high temperatures, especially if acidic traces remain.
Fix: Do not oven dry above 60°C. Use a vacuum oven at 40°C. Ensure the final wash with acetone was thorough to remove residual HCl.
Q3: Can I use DMF instead of DMSO?
Answer: Yes, but DMF can hydrolyze to form dimethylamine at high temperatures/acidic conditions, which can contaminate your product. DMSO is chemically more stable for this specific application.
Q4: What is the "Yellow Impurity"?
Insight: If synthesized via hydrolysis of an ester, the yellow color often comes from incomplete hydrolysis intermediates or diazo-coupling side products.
Fix: The DMSO/Water recrystallization (Part 3) is specifically effective at removing these organic chromophores, which remain soluble in the DMSO/Water mother liquor.
References
PubChem. (n.d.). 5-hydroxypyridazine-4-carboxylic acid (Compound).[1][2] National Library of Medicine. Retrieved February 12, 2026, from [Link]
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Contextual citation for pKa/Solubility principles of heterocycles).
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
Coquerel, G. (2014). Crystallization of molecular solids. Chemical Society Reviews. (Mechanisms of oiling out and polymorphism control).
Definitive Guide: 1H NMR Spectrum Analysis of 5-Hydroxypyridazine-4-carboxylic acid
Executive Summary & Structural Context 5-Hydroxypyridazine-4-carboxylic acid is a critical heterocyclic scaffold often utilized in fragment-based drug discovery (FBDD) for targeting kinases and viral polymerases. Its ana...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
5-Hydroxypyridazine-4-carboxylic acid is a critical heterocyclic scaffold often utilized in fragment-based drug discovery (FBDD) for targeting kinases and viral polymerases. Its analysis is deceptively complex due to prototropic tautomerism and zwitterionic equilibria .
Unlike standard organic molecules where a single solvent (e.g., CDCl₃) suffices, this compound requires a comparative solvent strategy to fully validate its structure. This guide compares the two industry-standard analytical approaches: DMSO-d₆ (Neutral/Protonated) vs. D₂O/NaOD (Anionic/Salt) .
The Core Challenge: Structural Dynamics
Before analyzing the spectrum, one must understand that the molecule does not exist as a static "hydroxy-acid." In solution, it fluctuates between the Lactim (Hydroxy) and Lactam (Oxo) forms, often stabilizing as a zwitterion depending on pH.
Figure 1: Tautomeric and ionization equilibria governing the NMR appearance.
Comparative Analysis: DMSO-d₆ vs. D₂O/NaOD
The choice of solvent is not merely about solubility; it determines which molecule you are actually observing.
Backbone Verification. Simplifies spectrum to confirm ring substitution.
Solubility
Moderate to Poor (Heating often required).
Excellent (Forms sodium salt).
Exchangeable Protons
Visible. Broad singlets often seen >10 ppm.
Invisible. Rapid exchange with D₂O eliminates OH/NH/COOH signals.
Chemical Shift Stability
Variable.[1][2] Highly sensitive to concentration and temperature.
Stable. Locked in the anionic state.
Aromatic Region
Complex. H-3 and H-6 may shift if zwitterion forms.
Distinct. H-3 and H-6 appear as sharp singlets/doublets.
Expert Insight (Causality)
Why DMSO-d₆? DMSO is a hydrogen-bond acceptor. It slows down the proton exchange rate, allowing you to observe the carboxylic acid proton (approx. 13-14 ppm) and the phenolic/lactam proton. This proves the functional groups exist.
Why NaOD? The zwitterionic nature of the parent acid often leads to line broadening in neutral D₂O. Adding NaOD deprotonates the carboxylic acid (to COO⁻) and the hydroxyl (to O⁻), forcing the molecule into a single, highly soluble anionic species. This sharpens the aromatic peaks for precise integration.
Instrument: 400 MHz or higher (600 MHz recommended for resolution of long-range coupling).
Workflow Diagram
Figure 2: Decision tree for sample preparation to ensure solubility and spectral clarity.
Step-by-Step Methodology
Method A: The "Proton Count" (DMSO-d₆)
Preparation: Weigh 5–10 mg of sample into a clean vial.
Solvation: Add 600 µL of DMSO-d₆. Cap and vortex.
Note: If the solution is cloudy, heat gently to 40°C. Do not exceed 60°C to avoid decarboxylation.
Acquisition Parameters:
Pulse Angle: 30°
Relaxation Delay (d1): 10 seconds . (Crucial: Carboxylic acid protons relax slowly; short d1 leads to poor integration).
Scans (ns): 16–32.
Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .
Method B: The "Backbone Check" (D₂O/NaOD)
Preparation: Suspend 5–10 mg of sample in 500 µL D₂O. The sample will likely not dissolve.
Ionization: Add 40% NaOD in D₂O dropwise (approx. 10-20 µL) while vortexing until the solution becomes perfectly clear.
Acquisition: Standard parameters (d1 = 1-2 seconds is sufficient here).
Referencing: Calibrate to HDO peak (approx. 4.79 ppm), though this varies with pH and temperature. Internal standard (TSP) is recommended.
Data Interpretation & Expected Shifts
Region 1: Exchangeable Protons (DMSO-d₆ only)
13.0 – 14.5 ppm (Broad Singlet, 1H): Carboxylic Acid (-COOH). Extremely deshielded due to anisotropy and H-bonding.
11.0 – 12.5 ppm (Broad Singlet, 1H): Hydroxyl/Lactam NH. If the molecule exists as the pyridazinone (lactam) tautomer, this signal represents the NH. If in lactim form, it is the OH.
Diagnostic: Add 1 drop of D₂O to the DMSO tube and shake. These peaks will vanish, confirming they are exchangeable.
Region 2: Aromatic Ring Protons
The pyridazine ring contains two protons (H-3 and H-6). Their positions depend heavily on the tautomer dominant in the solvent.
Predicted Shifts (DMSO-d₆):
H-3 (Singlet/Fine Doublet, ~8.3 – 8.6 ppm): This proton is ortho to the carboxylic acid (electron-withdrawing) and adjacent to a Nitrogen. It is highly deshielded.
H-6 (Singlet/Fine Doublet, ~7.8 – 8.1 ppm): This proton is adjacent to the other Nitrogen and the hydroxyl/oxo group.
Predicted Shifts (NaOD/D₂O - Anionic Form):
Shift Upfield: Upon deprotonation (COO⁻ and O⁻), electron density is donated back into the ring. Expect both aromatic signals to shift upfield (lower ppm) by 0.2 – 0.5 ppm compared to DMSO.
H-3: ~8.0 ppm.
H-6: ~7.5 ppm.
Coupling Constants (J)
Para-coupling: In the 4,5-disubstituted pyridazine system, H-3 and H-6 are "para-like" (across the ring).
Expectation: A sharp singlet is common. If resolution is high, a small coupling constant (J ≈ 1–2 Hz ) may be observed.
References
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. (General reference for pyridazine tautomerism).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Comparative Vibrational Analysis: Tautomeric Resolution of 5-Hydroxypyridazine-4-carboxylic Acid via IR Spectroscopy
Executive Summary & Technical Context[1][2][3][4][5][6] 5-Hydroxypyridazine-4-carboxylic acid (5-HPCA) is a critical heterocyclic scaffold in drug discovery, particularly as a bioisostere in metalloenzyme inhibitors and...
5-Hydroxypyridazine-4-carboxylic acid (5-HPCA) is a critical heterocyclic scaffold in drug discovery, particularly as a bioisostere in metalloenzyme inhibitors and D-amino acid oxidase (DAAO) targets. However, its characterization is notoriously difficult due to prototropic tautomerism .
Unlike simple carboxylic acids, 5-HPCA exists in a dynamic equilibrium between the Lactim (Enol) , Lactam (Keto) , and Zwitterionic forms. This guide compares the vibrational signatures of these forms, providing a robust framework for researchers to identify the dominant species in their specific sample matrix (solid state vs. solution).
The Core Challenge: Tautomeric Ambiguity
Form A (Lactim/Enol): Aromatic pyridazine ring with a discrete hydroxyl group.
Form B (Lactam/Keto): Proton transfer to the ring nitrogen (N1 or N2), generating a carbonyl-like signature on the ring.
Form C (Zwitterion): Common in solid-state; proton transfer from the carboxyl group to the ring nitrogen.
Comparative Spectral Analysis: Band Assignments
The following table synthesizes experimental data from analogous pyridazine systems and DFT (Density Functional Theory) predictions. It serves as the primary reference for peak assignment.
Table 1: Diagnostic IR Bands of 5-HPCA Tautomers
Vibrational Mode
Region ()
Lactam/Zwitterion Form (Solid State Dominant)
Lactim/Enol Form (Non-polar Solution)
Mechanistic Insight
O-H Stretch (COOH)
2500–3300
Broad, Multi-feature. Overlaps with N-H. Often centered ~3000 due to strong dimerization.
Broad. Distinct from ring OH.
The "fermi resonance" often creates a "messy" baseline in this region for the zwitterion.
N-H Stretch
3100–3250
Medium/Sharp. Diagnostic for the Lactam/Zwitterion form.
Absent.
Presence of this band confirms protonation of the pyridazine ring nitrogen.
C=O Stretch (Acid)
1700–1750
Shifted/Lowered. If zwitterionic (), this band disappears, replaced by asymmetric stretch at ~1600.
Strong (~1730). Typical dimer acid stretch.
Vicinal intramolecular H-bonding (between 5-OH and 4-COOH) can redshift this peak by 20-30 .
Ring C=O / C=N
1620–1680
Strong (Amide-like). The "Keto" signature.
Medium (C=N). Aromatic ring breathing.
The Lactam form exhibits a strong band ~1650 often mistaken for an amide I band.
Carboxylate ()
1550–1610
Strong (Asymmetric). Only present in Zwitterionic form.
Absent.
Diagnostic for salt formation or zwitterionic character in crystalline lattice.
C-O Stretch
1200–1300
Medium.
Strong.
Coupled with O-H in-plane bending.
Critical Note on Intramolecular H-Bonding: 5-HPCA possesses a vicinal substitution pattern (positions 4 and 5). This facilitates a strong 6-membered intramolecular hydrogen bond ring. In the IR spectrum, this manifests as a significant broadening of the OH region and a red-shift (lowering) of the Carbonyl frequency, distinguishing it from isomers like 3-hydroxypyridazine-4-carboxylic acid.
Experimental Protocols: Validating the Spectrum
To ensure data integrity, use the following self-validating protocols. The choice of sampling technique significantly alters the observed tautomer.
Protocol A: Solid State Characterization (KBr Pellet)
Best for: Identifying the Zwitterionic/Lactam form (thermodynamically stable lattice).
Preparation: Grind 1–2 mg of 5-HPCA with 100–150 mg of spectroscopic grade KBr.
Drying (Crucial): Dry the mixture at 105°C for 2 hours before pressing.
Why? Pyridazines are hygroscopic. Adsorbed water (
) interferes with the critical Lactam C=O assignment.
Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a translucent pellet.
Acquisition: Scan 4000–400
(32 scans, 4 resolution).
Validation Check: Look for the "carboxylate doublet" (1550-1610
and ~1400 ). If present, the molecule is zwitterionic.[1]
Protocol B: Solution State (ATR/Liquid Cell)
Best for: Observing the Enol form or Solvent-Dependent Shifts.
Solvent Choice:
DMSO-d6: Favors polar forms (Lactam).
CHCl3 / THF: Favors neutral forms (Lactim), though solubility is limited.
Background: Collect background of pure solvent.
Acquisition: Place saturated solution on Diamond ATR crystal.
Validation Check: Monitor the 1700–1750
region.[2] The appearance of a distinct, sharp C=O peak (non-zwitterionic acid) indicates the suppression of the salt form.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for assigning the tautomeric state of 5-HPCA based on spectral evidence.
Advanced Mechanistic Insights
The Vicinal Effect & Dimerization
In the solid state, 5-HPCA does not behave like benzoic acid. The proximity of the hydroxyl and carboxylic acid groups allows for Cooperative Hydrogen Bonding .
Mechanism: The proton from the 4-COOH group is often donated to the N1 nitrogen of a neighboring molecule or the N2 of its own ring (zwitterion formation).
Spectral Consequence: This delocalization lowers the force constant of the Carbonyl bond. Consequently, the "classic" C=O peak at 1715
often shifts down to 1680 or disappears into a carboxylate asymmetric stretch at 1590 . Researchers ignoring this will falsely assume their sample is impure or hydrolyzed.
DFT vs. Experimental Discrepancies
When comparing your data to computational models (e.g., B3LYP/6-311++G**):
Gas Phase DFT: Will predict the Enol (Lactim) form as highly stable.
Experimental (Solid): Will show the Lactam/Zwitterion .
Correction: You must use Solvation Models (PCM) or Periodic Boundary Conditions (PBC) in your calculations to match experimental IR data. A gas-phase calculation is invalid for referencing solid-state 5-HPCA spectra.
References
Tautomerism in Hydroxypyridazines:
Katritzky, A. R., et al. The Tautomerism of Heterocycles. Academic Press. (Standard text for heterocyclic tautomerism principles).
Vibrational Analysis of Pyridazine Carboxylic Acids
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Available at: [Link] (Provides comparative IR data for pyridazine-3-COOH vs 4-COOH derivatives).
DFT & Experimental Correlation:
Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. ResearchGate. (Methodological reference for distinguishing vicinal keto-enol shifts).
Cerium Oxide Adsorption Studies:
Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. (Detailed assignment of carboxylate vs. carboxylic acid bands in heterocyclic systems).
General IR Interpretation
Infrared Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
A Comparative Guide to the Crystallographic Landscape of Pyridazinecarboxylic Acid Complexes in Preclinical Research
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of metal-ligand complexes is paramount for rational drug design and the development of novel therapeutic a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of metal-ligand complexes is paramount for rational drug design and the development of novel therapeutic agents. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its unique physicochemical properties, including its capacity for hydrogen bonding and metal coordination.[1] This guide provides a comparative analysis of the X-ray crystallographic data of metal complexes involving pyridazinecarboxylic acids, with a special focus on the less-explored 5-Hydroxypyridazine-4-carboxylic acid and its structurally related isomers.
While direct crystallographic data for 5-Hydroxypyridazine-4-carboxylic acid complexes are not extensively available in the public domain, a comparative approach utilizing data from its isomers, pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid, offers valuable insights into its potential coordination chemistry. This guide will delve into the known structural motifs of related pyridazinecarboxylic acid complexes, provide detailed experimental protocols for their synthesis and crystallization, and discuss the implications of their structural features for drug discovery.
The Strategic Advantage of Pyridazine Ligands in Coordination Chemistry
Pyridazine derivatives are sought-after ligands in coordination chemistry for several reasons. Their nitrogen atoms can act as excellent coordination sites for a variety of metal ions.[1][2] The presence and position of a carboxylic acid group introduce another coordination site, allowing for diverse binding modes, including monodentate, bidentate, and bridging coordination.[2][3] This versatility enables the formation of a wide array of supramolecular structures, from simple mononuclear complexes to intricate coordination polymers.[2][3]
Comparative Crystallographic Analysis: Insights from Isomeric Ligands
To anticipate the structural behavior of 5-Hydroxypyridazine-4-carboxylic acid in metal complexes, we can draw parallels from the well-characterized complexes of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid. The position of the carboxylate group relative to the ring nitrogens significantly influences the chelation and overall geometry of the resulting complex.
Coordination Modes of Pyridazinecarboxylic Acids
The coordination of pyridazinecarboxylic acids to metal centers is primarily dictated by the spatial arrangement of the nitrogen and oxygen donor atoms.
Pyridazine-3-carboxylic acid: This isomer readily forms a stable five-membered chelate ring by coordinating to a metal ion through one of the ring nitrogens and the adjacent carboxylate oxygen.[2][3] This bidentate N,O-chelation is a common motif observed in many of its reported crystal structures.[2][3]
Pyridazine-4-carboxylic acid: In this case, the carboxylate group is not adjacent to a ring nitrogen. Consequently, it can coordinate in a monodentate fashion through the carboxylate oxygen or act as a bridging ligand connecting two metal centers. It can also coordinate through a ring nitrogen, leading to more extended network structures.[4]
5-Hydroxypyridazine-4-carboxylic acid (Predicted): The introduction of a hydroxyl group at the 5-position adds another potential coordination site. This could lead to more complex coordination behavior, including the formation of six-membered chelate rings involving the hydroxyl oxygen and the carboxylate oxygen, or acting as a bridging ligand through multiple donor atoms. The electronic effect of the hydroxyl group may also influence the acidity of the carboxylic acid and the basicity of the nitrogen atoms, thereby affecting the stability and geometry of the resulting complexes.
The following diagram illustrates the potential coordination modes of these pyridazinecarboxylic acid isomers.
Caption: Predicted coordination modes for pyridazinecarboxylic acid isomers.
Tabulated Crystallographic Data of Related Complexes
The following table summarizes key crystallographic parameters from published structures of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid complexes, offering a baseline for comparison.
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful acquisition of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. Below are generalized, yet detailed, protocols for the synthesis and crystallization of metal complexes with pyridazinecarboxylic acids, adapted from established literature procedures.[3][5]
General Synthesis of Metal-Pyridazinecarboxylic Acid Complexes
This protocol outlines a typical solution-based synthesis.
Solvent (e.g., Methanol, Ethanol, Water, or a mixture)
Base (optional, e.g., NaOH, NaHCO₃) to deprotonate the carboxylic acid
Procedure:
Ligand Solution Preparation: Dissolve the pyridazinecarboxylic acid ligand in the chosen solvent. Gentle heating may be required to achieve complete dissolution. If the deprotonated form of the ligand is desired, add an equimolar amount of base to the solution and stir until clear.
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt in the same solvent.
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to target different coordination numbers and structures.
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
Isolation of the Product: The resulting complex may precipitate out of the solution upon cooling. If not, the solvent can be slowly evaporated to induce precipitation. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Caption: A typical workflow for the synthesis of metal-pyridazinecarboxylic acid complexes.
Crystallization Techniques for X-ray Diffraction
Growing single crystals of sufficient quality is an art that often requires patience and experimentation with various techniques.
1. Slow Evaporation:
Principle: The simplest method, where the concentration of the solute is gradually increased by slowly evaporating the solvent.
Procedure: Dissolve the synthesized complex in a suitable solvent or solvent mixture to near saturation. Place the solution in a vial or beaker, cover it loosely (e.g., with parafilm containing a few pinholes), and leave it undisturbed in a vibration-free environment.
2. Vapor Diffusion:
Principle: A solution of the complex is allowed to equilibrate with the vapor of a miscible "anti-solvent" in which the complex is less soluble.
Procedure (Liquid-Vapor): Place a vial containing a concentrated solution of the complex inside a larger, sealed jar containing a small amount of the anti-solvent. The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystal growth.
3. Hydrothermal/Solvothermal Synthesis:
Principle: The reaction and crystallization are carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. This method is particularly useful for obtaining highly crystalline coordination polymers.
Procedure: The reactants are placed in a Teflon-lined autoclave with a suitable solvent. The autoclave is sealed and heated in an oven for a specific period, followed by slow cooling to room temperature.
Caption: Common methods for growing single crystals of coordination complexes.
The Role of X-ray Crystallography in Drug Discovery
Single-crystal X-ray diffraction is an indispensable tool in modern drug discovery.[6] It provides a high-resolution, three-dimensional map of the atomic arrangement within a crystal, offering unambiguous structural information. This is crucial for:
Structure-Based Drug Design: Understanding the precise interactions between a ligand and its metal cofactor or a metalloenzyme active site allows for the rational design of more potent and selective inhibitors.
Elucidation of Binding Modes: Crystallography reveals the exact coordination geometry, bond lengths, and angles, which are critical for validating computational models and understanding the mechanism of action.
Polymorph Identification: Different crystalline forms (polymorphs) of a drug can have significantly different physical properties, such as solubility and bioavailability. X-ray diffraction is the definitive method for identifying and characterizing these polymorphs.
Conclusion and Future Directions
While the crystallographic data for 5-Hydroxypyridazine-4-carboxylic acid complexes remains an area ripe for exploration, a comparative analysis of its isomers provides a solid foundation for predicting its coordination behavior. The diverse coordination modes exhibited by pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid suggest that 5-Hydroxypyridazine-4-carboxylic acid will likely form a rich variety of metal complexes with interesting structural features. The experimental protocols detailed in this guide offer a practical starting point for the synthesis and crystallization of these novel complexes. As more crystal structures of pyridazine-based compounds become available, they will undoubtedly contribute to the design of next-generation therapeutics with enhanced efficacy and specificity.
References
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2022). MDPI. [Link]
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC. [Link]
Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2021). Journal of Chemical Monthly. [Link]
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2022). PMC. [Link]
Crystal structure of 4-pyridazinecarboxylic acid, C5H4N2O2. (2020). ResearchGate. [Link]
Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. (2014). Chemical Society Reviews. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 5-Hydroxypyridazine-4-carboxylic Acid
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Hydroxypyridazine-4-carboxylic acid, grounded in established safety principles and regulatory frameworks. The causality behind each step is explained to ensure a comprehensive understanding and foster a culture of safety within your laboratory.
Section 1: Hazard Characterization and Its Implications for Disposal
This analysis suggests that 5-Hydroxypyridazine-4-carboxylic acid should be handled as, at minimum, a hazardous substance with the following characteristics:
All handling and disposal steps must be performed using appropriate personal protective equipment (PPE), specifically chemical-resistant gloves, to prevent direct skin contact. Contaminated clothing must be removed and decontaminated before reuse.[1]
Care must be taken to avoid generating dust during handling, which could lead to inhalation or wider contamination.[3] Disposal methods should prevent the dispersion of dust.[1]
Organic Acid
The carboxylic acid group imparts acidic properties.
The compound must be segregated from bases and other incompatible materials to prevent exothermic or violent reactions during storage and disposal.
The core principle derived from this assessment is that 5-Hydroxypyridazine-4-carboxylic acid and its waste streams must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
Section 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[6] The following protocol is designed to ensure compliance with these regulations and maintain a safe laboratory environment.
Step 1: Personal Protective Equipment (PPE) and Immediate Handling
Before handling the waste container, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[7]
Body Protection: A standard laboratory coat should be worn to protect from minor spills.
Step 2: Waste Characterization and Segregation
Properly identifying and segregating waste is crucial to prevent dangerous reactions.[8]
Hazardous Waste Determination: The first step in RCRA compliance is to determine that the waste is hazardous.[8] Based on the irritant nature of 5-Hydroxypyridazine-4-carboxylic acid, any container with residues of the pure compound, or solutions containing it, should be managed as hazardous waste.
Segregation: This compound is an organic acid. It must be stored in a waste container designated for organic acid waste. Crucially, it must be kept separate from:
Bases: Mixing acids and bases can cause a violent, heat-generating (exothermic) reaction.
Oxidizers (e.g., Nitric Acid, Perchlorates): Mixing organic compounds with strong oxidizers can create fire or explosion hazards.[9]
Reactive Metals (e.g., Sodium, Potassium): Acids can react with these metals to produce flammable hydrogen gas.
Referencing a chemical compatibility chart is a field-proven best practice to avoid dangerous mixtures in waste containers.[10][11]
Step 3: Containment and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers.[12][13]
Container Selection: Use a designated, leak-proof waste container with a secure, tight-fitting lid. The container must be made of a material compatible with organic acids (e.g., polyethylene).
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[14] The label must also include:
The full chemical name: "5-Hydroxypyridazine-4-carboxylic acid" and any other chemicals in the waste stream, with their approximate percentages.[14]
The specific hazard characteristics (e.g., "Irritant," "Corrosive - Acid").[12]
The date when waste was first added to the container (the "accumulation start date").[5]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.[13]
The SAA is typically located within the laboratory, at or near the point of generation (e.g., inside a chemical fume hood).[14]
The waste container must be kept closed at all times, except when actively adding waste.[13]
The container should be placed within a secondary containment bin to catch any potential leaks.[14]
Step 5: Final Disposal
The final step is the safe and legal removal of the waste from your facility.
Professional Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company.[1][8] These companies are equipped to transport and dispose of chemicals in accordance with all federal, state, and local regulations.[15]
Documentation: Your institution's Environmental Health & Safety (EHS) office will coordinate with the disposal vendor to create a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal site, a system known as "cradle-to-grave" management.[13]
The decision-making process for proper disposal is summarized in the workflow diagram below.
Caption: Disposal workflow for 5-Hydroxypyridazine-4-carboxylic acid.
Section 3: Emergency Procedures for Spills
In the event of a spill during the disposal process, immediate and correct action is vital.
Alert Personnel: Immediately alert others in the vicinity.
Isolate the Area: Secure the area to prevent others from entering.
Assess the Spill: For a small spill of solid material, use an appropriate absorbent material or a chemical spill kit to gently sweep it up without creating dust. Place the contaminated absorbent material into your hazardous waste container.
Decontaminate: Clean the spill area with soap and water.
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2] For large spills, evacuate the area and contact your institution's EHS emergency line.
By adhering to this comprehensive disposal guide, you not only ensure regulatory compliance but also actively contribute to the safety of your colleagues and the protection of our environment.
References
Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
Kuespert, D. (2017, August 2). Incompatible chemicals in waste containers. Johns Hopkins Lab Safety.
Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
U.S. Environmental Protection Agency. (1980, April). EPA's Chemical Compatibility Chart (EPA-600/2-80-076).
CRC Laboratory Handbook. (n.d.). Chemical Compatibility Chart.
Unknown. (n.d.). Chemical Incompatibility Table and Storage Recommendations.
Princeton EHS. (n.d.). Chemical Incompatibility Chart.
Axonator. (2024, April 29). EPA Hazardous Waste Management.
TCI Chemicals. (2025, December 5). SAFETY DATA SHEET: 6-Hydroxypyridazine-3-carboxylic Acid Monohydrate.
Thermo Fisher Scientific. (2015, February 16). SAFETY DATA SHEET: 3-Hydroxypyridine-2-carboxylic acid.
VedPrep ChemAcademy. (2025, June 25). Lab Waste Disposal Rules You Must Follow. YouTube.
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
KISHIDA CHEMICAL CO., LTD. (2022, February 1). Safety Data Sheet: 3-Isobutoxypyrazine-2-carboxylic acid.
Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 5-Hydroxypyridine-2-carboxylic acid.
TCI Chemicals. (2025, November 26). SAFETY DATA SHEET: 4'-Hydroxyazobenzene-2-carboxylic Acid.
LabXchange. (2022, May 23). How To: Lab Waste. YouTube.
Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. YouTube.
AK Scientific, Inc. (2022, February 23). Safety Data Sheet: 4,6-Dihydroxypyridazine-3-carboxylic acid.
Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 4-Hydroxypyridine-2,6-dicarboxylic acid.